molecular formula C27H27ClN4O4S B11360871 N-(3-chlorophenyl)-5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(3-chlorophenyl)-5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11360871
M. Wt: 539.0 g/mol
InChI Key: SSPWTBGHXLSMKM-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-5-{(furan-2-yl)methylphenyl]methyl})amino}-2-methanesulfonylpyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine core substituted with a chlorophenyl group, a furan ring, and a methanesulfonyl group, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-{(furan-2-yl)methylphenyl]methyl})amino}-2-methanesulfonylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Substitution Reactions: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chlorophenylamine.

    Furan Ring Introduction: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using furan-2-boronic acid or furan-2-yl halides.

    Methanesulfonyl Group Addition: The methanesulfonyl group can be introduced through sulfonylation reactions using methanesulfonyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-5-{(furan-2-yl)methylphenyl]methyl})amino}-2-methanesulfonylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and methanesulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide, or cesium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized derivatives of the furan ring and methanesulfonyl group.

    Reduction: Amino derivatives if nitro groups are present.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

N-(3-chlorophenyl)-5-{(furan-2-yl)methylphenyl]methyl})amino}-2-methanesulfonylpyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigating its effects on cellular pathways and its potential as a biochemical probe.

    Materials Science: Exploring its properties as a building block for advanced materials with unique electronic or optical properties.

    Chemical Biology: Studying its interactions with biomolecules and its potential as a tool for chemical biology research.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-{(furan-2-yl)methylphenyl]methyl})amino}-2-methanesulfonylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-5-{[(furan-2-yl)methyl]amino}-2-methanesulfonylpyrimidine-4-carboxamide
  • N-(3-chlorophenyl)-5-{(furan-2-yl)methylamino}-2-methanesulfonylpyrimidine-4-carboxamide

Uniqueness

N-(3-chlorophenyl)-5-{(furan-2-yl)methylphenyl]methyl})amino}-2-methanesulfonylpyrimidine-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the furan ring, chlorophenyl group, and methanesulfonyl group allows for diverse chemical modifications and potential interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H27ClN4O4S

Molecular Weight

539.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-[furan-2-ylmethyl-[(4-propan-2-ylphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C27H27ClN4O4S/c1-18(2)20-11-9-19(10-12-20)16-32(17-23-8-5-13-36-23)24-15-29-27(37(3,34)35)31-25(24)26(33)30-22-7-4-6-21(28)14-22/h4-15,18H,16-17H2,1-3H3,(H,30,33)

InChI Key

SSPWTBGHXLSMKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC(=CC=C4)Cl)S(=O)(=O)C

Origin of Product

United States

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